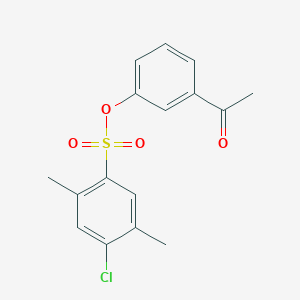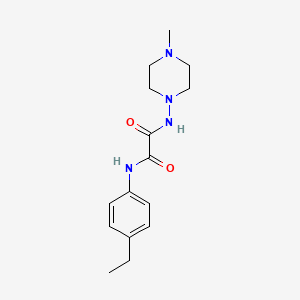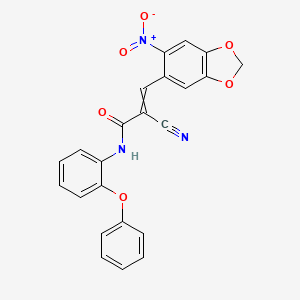
2-bromo-N-(3,4-dichlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-bromo-N-(3,4-dichlorophenyl)propanamide” is an organic compound with the molecular formula C9H8BrCl2NO and a molecular weight of 296.98 . It is a derivative of propanamide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanamide backbone with a bromine atom attached to the second carbon and a 3,4-dichlorophenyl group attached via a nitrogen atom . Further structural analysis such as bond lengths, angles, and conformational studies would require more specific studies or computational modeling .Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 405.4±45.0 °C and its predicted density is 1.682±0.06 g/cm3 . The pKa value is predicted to be 11.10±0.70 .Scientific Research Applications
Organic Synthesis and Chemical Reactivity
"2-bromo-N-(3,4-dichlorophenyl)propanamide" serves as a precursor or intermediate in the synthesis of a variety of organic compounds. For example, the bromination of 2,3-diarylcyclopent-2-en-1-ones has been studied, revealing that the bromine atom's introduction varies based on the brominating reagent and solvent nature, indicating a potential application for our compound in creating bromo-substituted organic molecules (Shirinian et al., 2012).
Environmental Chemistry
The photocatalyzed degradation of anilides, including N-(3,4-dichlorophenyl)propanamide, under UV-A and solar light, has been a subject of environmental chemistry research. This process involves ring hydroxylation and cleavage, leading to mineralization to CO2, showcasing its potential degradation pathway in environmental systems (Sturini et al., 1997).
Materials Science
In materials science, "this compound" may be involved in the development of new materials with specialized properties. For instance, the synthesis and analysis of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, have shown its efficacy as a fluorescent ATRP initiator in polymerizations of acrylates, suggesting potential applications in polymer chemistry and materials engineering (Kulai & Mallet-Ladeira, 2016).
Environmental Impact and Biodegradation
Studies on the movement, retention, and degradation of propanil (N-(3,4-dichlorophenyl)propanamide) in environmental systems, such as paddy-riverine wetlands, highlight the compound's behavior in agricultural settings. This research is crucial for understanding its environmental impact and developing strategies to mitigate potential risks (Perera et al., 1999).
Properties
IUPAC Name |
2-bromo-N-(3,4-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl2NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBPRRZJYAWFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2748403.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide](/img/structure/B2748404.png)




![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2748414.png)


![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone](/img/structure/B2748419.png)
![(E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide](/img/structure/B2748420.png)

![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2748423.png)
